molecular formula C21H18N2O6S B3615312 N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]-4-nitrobenzamide

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]-4-nitrobenzamide

Cat. No. B3615312
M. Wt: 426.4 g/mol
InChI Key: QXQXMDCOAKRALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]-4-nitrobenzamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly used in scientific research for its various applications in the field of biochemistry and pharmacology.

Mechanism of Action

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]-4-nitrobenzamide inhibits PKC activity by binding to the enzyme's regulatory domain, thus preventing its activation. This, in turn, leads to the inhibition of downstream signaling pathways that are regulated by PKC, resulting in the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in vivo. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models, suggesting its potential as a therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]-4-nitrobenzamide in lab experiments is its high potency and selectivity towards PKC. However, its use is limited by its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the use of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]-4-nitrobenzamide in scientific research. One potential area of research is the development of more potent and selective PKC inhibitors based on the chemical structure of this compound. Additionally, the potential of this compound as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases warrants further investigation. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of this compound could enhance its potential as a therapeutic agent.

Scientific Research Applications

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]-4-nitrobenzamide is widely used in scientific research as a potent inhibitor of the protein kinase C (PKC) family of enzymes. PKC plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, apoptosis, and migration. Inhibition of PKC activity has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c1-15-3-13-20(14-4-15)30(27,28)22(17-9-11-19(29-2)12-10-17)21(24)16-5-7-18(8-6-16)23(25)26/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQXMDCOAKRALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.